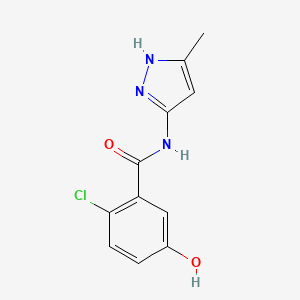
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide, also known as CHMFL-ABL-053, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of cancer. It belongs to the class of benzamides and has been the subject of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves the inhibition of the ABL kinase, which is a key regulator of cell growth and division. Inhibition of this kinase leads to the suppression of cancer cell growth and proliferation, making it a potential therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ABL kinase, which is involved in the development of certain types of cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide in lab experiments is its specificity for the ABL kinase, which makes it a useful tool for studying the role of this kinase in cancer development. However, its limitations include its potential toxicity and the need for further research to determine its efficacy in vivo.
Orientations Futures
For research on 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide include further studies on its efficacy in vivo, as well as investigations into its potential use in combination with other cancer therapies. Other potential future directions include the development of more potent and selective inhibitors of the ABL kinase, as well as investigations into the role of this kinase in other diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves a series of chemical reactions. One of the methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC, followed by reduction of the resulting nitro compound with a reducing agent such as SnCl2 or Fe powder. The final step involves the conversion of the resulting amino compound to the benzamide by reaction with an acid chloride such as acetyl chloride or benzoyl chloride.
Applications De Recherche Scientifique
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of the ABL kinase, which is involved in the development of certain types of cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-4-10(15-14-6)13-11(17)8-5-7(16)2-3-9(8)12/h2-5,16H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVAWPAJADTXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)


![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)